3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a propynylsulfanyl group, and an amine group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.
Addition of the Propynylsulfanyl Group: The propynylsulfanyl group can be added through a thiol-alkyne coupling reaction, often catalyzed by transition metals such as copper or palladium.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The phenyl, propynylsulfanyl, and amine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione: A compound with similar structural features but different functional groups.
3-allyl-2-(2-propynylsulfanyl)-4(3H)-quinazolinone: Another compound with a propynylsulfanyl group but a different core structure.
Uniqueness
3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups and the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Biological Activity
3-Phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine, a member of the triazole family, has garnered attention in recent research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a phenyl group, a propynylsulfanyl moiety, and an amine group attached to the triazole ring. Its molecular formula is C11H10N4S with a molecular weight of 230.29 g/mol .
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : This is typically achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Introduction of the Phenyl Group : This can be done via nucleophilic substitution using phenyl halides.
- Addition of the Propynylsulfanyl Group : Often accomplished through thiol-alkyne coupling reactions, generally catalyzed by transition metals like copper or palladium .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have been tested against various pathogens. The mechanism of action is believed to involve inhibition of specific enzymes critical for microbial growth .
Antiviral Activity
In studies focusing on antiviral effects, derivatives containing similar triazole structures have shown promising results against viruses such as herpes simplex virus (HSV). The incorporation of thiol groups has been linked to enhanced antiviral activity. For instance, modifications at the C5 position in related compounds have demonstrated increased cytotoxicity and selectivity indexes compared to standard antiviral agents like ribavirin .
Anticancer Potential
The anticancer properties of triazole derivatives are particularly noteworthy. A study assessing various substituted 1,2,4-triazoles found that modifications significantly impacted their anti-proliferative activity against cancer cell lines such as HepG2 (liver cancer). Compounds with electron-donating groups exhibited higher potency than those with electron-withdrawing groups . The structure-activity relationship (SAR) suggests that the presence of specific substituents can enhance the compound's efficacy in inhibiting cancer cell growth.
Case Studies and Research Findings
Several key studies highlight the biological activity of compounds related to this compound:
- Study on Antiviral Activity :
- Anticancer Activity Assessment :
Data Summary Table
Compound | Activity Type | IC50 Value (µg/mL) | Mechanism |
---|---|---|---|
3-phenyl-5-(2-propynylsulfanyl)-triazole | Antiviral | Varies (see studies) | Enzyme inhibition |
Similar Triazole Derivative | Anticancer | 12.5 - 28.399 | Cell proliferation inhibition |
Properties
IUPAC Name |
3-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-2-8-16-11-14-13-10(15(11)12)9-6-4-3-5-7-9/h1,3-7H,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGERMIHKJABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(N1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.